2-Benzofurancarboxaldehyde, 5,7-dimethyl-
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Overview
Description
2-Benzofurancarboxaldehyde, 5,7-dimethyl- is a chemical compound with the molecular formula C11H10O2 It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 5 and 7 positions and an aldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- typically involves the functionalization of benzofuran derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 5,7-dimethylbenzofuran using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired aldehyde.
Industrial Production Methods
Industrial production of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxaldehyde, 5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2-Benzofurancarboxylic acid, 5,7-dimethyl-
Reduction: 2-Benzofuranmethanol, 5,7-dimethyl-
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-Benzofurancarboxaldehyde, 5,7-dimethyl- has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxaldehyde, 5,7-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The benzofuran core can also engage in π-π interactions with aromatic residues, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
2-Benzofurancarboxaldehyde, 5,7-dimethyl- can be compared with other benzofuran derivatives, such as:
2-Benzofurancarboxaldehyde: Lacks the methyl groups at the 5 and 7 positions, which may affect its reactivity and binding properties.
2-Benzofurancarboxaldehyde, 6,7-dimethyl-: Has methyl groups at different positions, potentially leading to different steric and electronic effects.
2-Benzofurancarboxaldehyde, 5-methyl-: Contains only one methyl group, which may influence its chemical behavior and applications.
The presence of the 5,7-dimethyl groups in 2-Benzofurancarboxaldehyde, 5,7-dimethyl- imparts unique steric and electronic properties, making it distinct from other benzofuran derivatives and potentially enhancing its utility in specific applications.
Properties
IUPAC Name |
5,7-dimethyl-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGQWIGNDNADOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(O2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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